molecular formula C28H21BrN4O2S2 B5186846 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B5186846
M. Wt: 589.5 g/mol
InChI Key: VZJPCXZVYWNEFE-UHFFFAOYSA-N
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Description

1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features a combination of naphthalene, bromophenyl, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the naphthalene, bromophenyl, and thiophene groups through various coupling reactions. Common reagents used in these reactions include bromine, thiophene, and naphthalene derivatives, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
  • 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Uniqueness

The uniqueness of 1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) 3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2S2/c29-19-12-10-18(11-13-19)23-15-21(24-9-4-14-36-24)31-33(23)28(30)37-25-16-26(34)32(27(25)35)22-8-3-6-17-5-1-2-7-20(17)22/h1-14,23,25,30H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJPCXZVYWNEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=N)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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